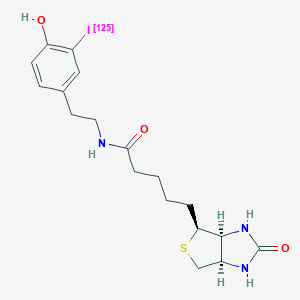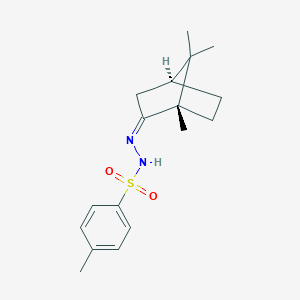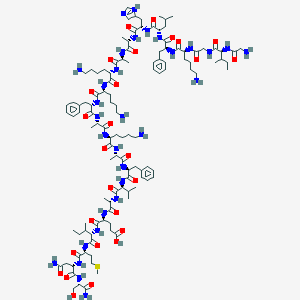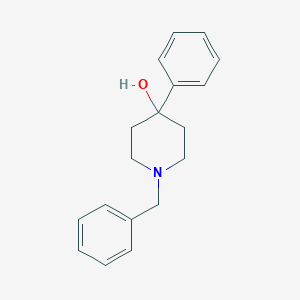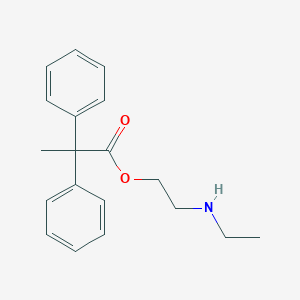
Desethylaprophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethylaprophen, also known as DEA, is a metabolite of the analgesic drug, propoxyphene. DEA has been found to have analgesic properties similar to that of propoxyphene, but with fewer side effects. The chemical structure of DEA is similar to that of propoxyphene, with the exception of a missing methyl group. In
Mécanisme D'action
Desethylaprophen acts as an agonist at the mu-opioid receptor, resulting in the inhibition of pain signals. It also acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the brain. This dual mechanism of action is thought to contribute to its analgesic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Desethylaprophen has been found to have analgesic, antidepressant, anxiolytic, and anticonvulsant effects. It has also been found to have sedative properties. Desethylaprophen is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Desethylaprophen has several advantages for lab experiments. It has been extensively studied and is well-characterized. It is also relatively easy to synthesize. However, Desethylaprophen has limitations in terms of its solubility and stability. It is also a controlled substance, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on Desethylaprophen. One area of interest is its potential as an analgesic and antidepressant agent. Further studies could explore its efficacy and safety in humans. Another area of interest is its potential as an anticonvulsant agent. Additional research could explore its mechanism of action and potential therapeutic applications. Additionally, research could explore the development of new synthetic methods for Desethylaprophen, as well as its potential as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
Desethylaprophen can be synthesized through the demethylation of propoxyphene. This can be achieved through the use of various chemical reagents, such as sodium hydroxide or lithium aluminum hydride. The demethylation reaction results in the removal of the methyl group from propoxyphene, forming Desethylaprophen.
Applications De Recherche Scientifique
Desethylaprophen has been extensively studied for its analgesic properties. It has been found to have similar efficacy to that of propoxyphene, but with fewer side effects. Desethylaprophen has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, Desethylaprophen has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propriétés
Numéro CAS |
114089-66-6 |
|---|---|
Nom du produit |
Desethylaprophen |
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-(ethylamino)ethyl 2,2-diphenylpropanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-20-14-15-22-18(21)19(2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,3,14-15H2,1-2H3 |
Clé InChI |
JLMSLJJRDFEAJX-UHFFFAOYSA-N |
SMILES |
CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
114089-66-6 |
Synonymes |
desethylaprophen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
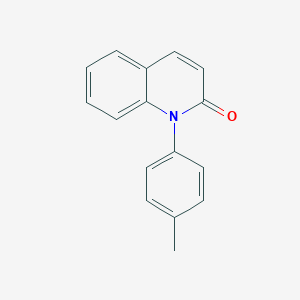
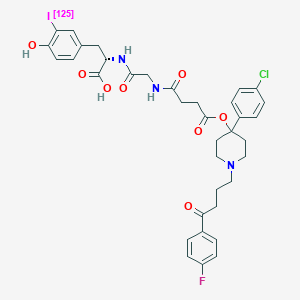

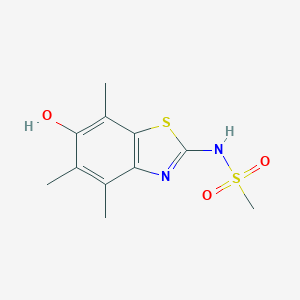

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)


